4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol
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Overview
Description
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with a 2,6-dichloro-4-pyridinylmethyl imino group
Preparation Methods
The synthesis of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,6-dichloro-4-pyridinecarboxaldehyde.
Formation of the Imino Group: The aldehyde group of 2,6-dichloro-4-pyridinecarboxaldehyde reacts with an amine to form an imine intermediate.
Substitution Reaction: The imine intermediate undergoes a nucleophilic substitution reaction with phenol, resulting in the formation of the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, amines, and substituted phenols.
Scientific Research Applications
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, affecting their function. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- can be compared with similar compounds, such as:
Phenol, 4-amino-2,6-dichloro-: This compound has an amino group instead of an imino group, leading to different chemical and biological properties.
Phenol, 2,6-dichloro-: This compound lacks the pyridinylmethyl imino group, resulting in different reactivity and applications.
The uniqueness of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
287917-83-3 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-[(2,6-dichloropyridin-4-yl)methyliminomethyl]phenol |
InChI |
InChI=1S/C13H10Cl2N2O/c14-12-5-10(6-13(15)17-12)8-16-7-9-1-3-11(18)4-2-9/h1-7,18H,8H2 |
InChI Key |
LONNJLGACLZZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NCC2=CC(=NC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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